molecular formula C22H36N4O9 B3037022 Ac-LEVD-CHO CAS No. 402832-01-3

Ac-LEVD-CHO

Cat. No. B3037022
CAS RN: 402832-01-3
M. Wt: 500.5 g/mol
InChI Key: MXGJLIBJKIIQSF-FPXQBCRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-LEVD-CHO is a reversible inhibitor of caspase-4 and caspase-5 . It has been used in research to inhibit IL-1α expression and secretion and caspase-4 activation induced by the T. denticola periodontal pathogen surface protein Td92 in human gingival fibroblasts .


Molecular Structure Analysis

The molecular formula of Ac-LEVD-CHO is C22H36N4O9 . Its molecular weight is 500.54 g/mol . The exact mass and monoisotopic mass are 500.24822874 g/mol . The structure of Ac-LEVD-CHO is consistent with its H-NMR .


Physical And Chemical Properties Analysis

Ac-LEVD-CHO has a molecular weight of 500.54 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 16 . The XLogP3 of Ac-LEVD-CHO is -0.8 .

Scientific Research Applications

Inhibition of Caspase-4 and -5

Ac-LEVD-CHO is known to be an inhibitor of caspase-4 and -5 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation. By inhibiting these caspases, Ac-LEVD-CHO can be used to study the specific roles of caspase-4 and -5 in these processes .

Cancer Research

Ac-LEVD-CHO is primarily used in cancer research . The inhibition of caspase-4 can prevent the initiation of apoptosis, a form of programmed cell death. This can be particularly useful in studying cancer cells, which often evade apoptosis to proliferate uncontrollably .

Investigation of Apoptotic Cascade

The compound competes with the natural substrates of caspase-4 for binding to the enzyme’s active site, thereby preventing its activity. This allows researchers to investigate the specific functions of caspase-4 by inhibiting its ability to cleave its target proteins and initiate the apoptotic cascade.

Protein Binding Studies

Proteins are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . Ac-LEVD-CHO, by inhibiting caspase-4 and -5, can be used to study these protein-protein interactions .

Inflammasome Activation Research

Ac-LEVD-CHO has been used in research models for the in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release . Inflammasomes are multi-protein complexes that play a crucial role in the immune response to pathogens and cellular damage signals .

Neutrophil Extracellular Traps (NETs) Formation

Research has shown that Ac-LEVD-CHO plays a vital role in the generation of neutrophil extracellular traps (NETs) . NETs are networks of extracellular fibers, primarily composed of DNA from neutrophils, that bind pathogens .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGJLIBJKIIQSF-FPXQBCRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-LEVD-CHO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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